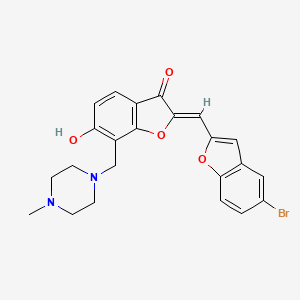

(Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

描述

(Z)-2-((5-Bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a structurally complex benzofuran derivative featuring a Z-configuration olefinic bond, a 5-bromo substitution on the benzofuran ring, a hydroxyl group at position 6, and a 4-methylpiperazinylmethyl substituent at position 5. This compound’s design integrates pharmacophoric elements associated with biological activity, such as kinase inhibition or antimicrobial effects, due to the presence of the bromine atom (electron-withdrawing) and the 4-methylpiperazine moiety (solubility-enhancing and basic). Structural determination of such compounds often employs X-ray crystallography using programs like SHELX , ensuring precise conformational analysis.

属性

IUPAC Name |

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O4/c1-25-6-8-26(9-7-25)13-18-19(27)4-3-17-22(28)21(30-23(17)18)12-16-11-14-10-15(24)2-5-20(14)29-16/h2-5,10-12,27H,6-9,13H2,1H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBJEZLNPKVTRJ-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

Bromination: Introduction of the bromine atom at the 5-position of the benzofuran ring can be achieved using brominating agents such as N-bromosuccinimide (NBS).

Methylene Bridge Formation: The methylene bridge can be introduced through condensation reactions with suitable aldehydes or ketones.

Hydroxylation: The hydroxyl group at the 6-position can be introduced via selective hydroxylation reactions.

Piperazine Substitution: The 4-methylpiperazine moiety can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.

Reduction: Reduction reactions can target the bromine atom or the methylene bridge, resulting in debromination or hydrogenation products.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

Oxidation: Formation of ketones or quinones.

Reduction: Formation of debrominated or hydrogenated derivatives.

Substitution: Formation of substituted benzofuran derivatives.

科学研究应用

Anticancer Activity

One of the most prominent applications of this compound lies in its anticancer properties . Research has shown that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the significant action of related benzofuran compounds against hepatocellular and cervical cancer cell lines, with particular emphasis on their mechanisms of action and structure-activity relationships (SAR) .

Key Findings:

- Mechanism of Action : The compound's ability to inhibit cancer cell proliferation is attributed to its structural features, which enhance binding interactions with biological targets.

- Cytotoxicity : The compound demonstrated an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

Antimicrobial Properties

In addition to its anticancer activity, the compound also shows promise as an antimicrobial agent . Benzofuran derivatives have been studied for their effectiveness against various pathogens. For example, certain derivatives exhibited remarkable antifungal activity against Candida albicans, while showing limited activity against other fungi .

Data Table: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| Compound A | C. albicans | High |

| Compound B | A. niger | Low |

| Compound C | E. coli | Moderate |

Neuropharmacological Applications

Emerging research suggests that the compound may also have applications in neuropharmacology , particularly concerning neurodegenerative diseases. The benzofuran scaffold is known for interacting with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer’s disease and schizophrenia .

Case Study Insights:

A recent review discussed how modifications to the benzofuran structure could enhance neuroprotective effects while minimizing side effects associated with traditional therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Studies have indicated that specific substitutions on the benzofuran ring significantly influence biological activity. For instance, halogen substitutions have been shown to enhance cytotoxicity without adversely affecting selectivity towards cancer cells .

Summary of SAR Findings:

| Substitution Type | Effect on Activity |

|---|---|

| Halogen (Br) | Increased cytotoxicity |

| Piperazine Group | Enhanced binding affinity |

作用机制

The mechanism of action of (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

相似化合物的比较

Key Observations:

Core Structure Differences: The benzofuran scaffold in the target compound confers rigidity and π-conjugation distinct from the benzophenone core in BPOH derivatives. This may influence electronic properties and binding interactions in biological systems.

The 4-methylpiperazinylmethyl group contrasts with BPOH-TPA’s triphenylamine, offering improved aqueous solubility and basicity for protonation-dependent interactions. The hydroxyl group at position 6 enables hydrogen bonding, akin to BPOH derivatives, but its placement on benzofuran may alter acidity compared to benzophenone analogs.

生物活性

The compound (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a derivative of benzofuran, a structure known for its diverse biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound, focusing on its anticancer, anti-inflammatory, and acetylcholinesterase inhibitory properties.

Synthesis

The synthesis of benzofuran derivatives often involves various methods, including microwave-assisted reactions and solvent-free conditions. The compound can be synthesized through a condensation reaction involving 5-bromobenzofuran, which enhances its biological activity due to the presence of the bromine atom at the 5-position .

Anticancer Activity

Numerous studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The presence of halogen substituents, such as bromine, has been linked to increased potency. For example, a related benzofuran derivative exhibited an IC50 value of 0.1 μM against HL60 leukemia cells .

Table 1: Anticancer Activity of Benzofuran Derivatives

Anti-inflammatory Activity

Benzofuran derivatives have also been reported to possess significant anti-inflammatory effects. One study indicated that specific derivatives could reduce levels of pro-inflammatory cytokines such as TNF and IL-1 by over 90% in vitro. This suggests potential therapeutic applications in chronic inflammatory diseases .

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

| Compound | Cytokine Reduction (%) | Reference |

|---|---|---|

| Compound I | TNF (93.8) | |

| Compound II | IL-1 (98) | |

| Compound III | IL-8 (71) |

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy. Benzofuran derivatives are known to interact with the AChE enzyme, which is crucial for neurotransmission. Studies have shown that certain benzofuran-based compounds exhibit strong inhibitory activity against AChE, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Table 3: AChE Inhibition Potency

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzofuran ring significantly impact biological activity. The introduction of various substituents at specific positions can enhance or diminish potency. For instance, the presence of methoxy groups at certain positions has been shown to increase anticancer activity substantially compared to unsubstituted analogs .

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in clinical settings:

- Case Study on Leukemia Treatment : A derivative similar to the compound showed promising results in reducing tumor size in animal models of leukemia.

- Anti-inflammatory Trials : Clinical trials demonstrated that patients treated with a benzofuran derivative experienced significant reductions in inflammatory markers without severe side effects.

- Neuroprotection Studies : Research on AChE inhibitors derived from benzofurans showed improved cognitive function in animal models of Alzheimer's disease.

常见问题

What are the recommended synthetic routes for this compound, considering its stereochemical (Z)-configuration?

Basic Research Question

The synthesis requires careful control of reaction conditions to ensure regioselectivity and stereochemical fidelity. A multi-step approach is typical:

Core Benzofuran Synthesis : Start with brominated benzofuran precursors. Use Suzuki-Miyaura coupling for aryl-aryl bond formation, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to minimize side reactions .

Methylene Bridge Formation : Perform a condensation reaction between 5-bromobenzofuran-2-carbaldehyde and 6-hydroxy-7-(4-methylpiperazinylmethyl)benzofuran-3(2H)-one. Use acidic conditions (e.g., HCl/EtOH) to favor (Z)-isomer formation via kinetic control .

Purification : Employ column chromatography with gradients of ethyl acetate/hexane and confirm stereochemistry via NOESY NMR.

Key Challenge : Competing (E)-isomer formation. Mitigate by monitoring reaction time and temperature (e.g., 50°C for 12 hours).

How to characterize the stereochemistry and confirm the (Z)-configuration?

Basic Research Question

Methodology :

- X-ray Crystallography : Resolve single-crystal structures to unambiguously determine configuration.

- NOESY NMR : Look for spatial proximity between the methylene proton (δ 7.2–7.5 ppm) and the 5-bromo substituent, indicative of the (Z)-isomer.

- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to compare energy-minimized (Z) and (E) conformers. Match calculated NMR shifts with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。